Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous opioid peptide first isolated from the bovine brain in 1997. [] It belongs to the endomorphin family, which also includes Endomorphin-2. Endomorphin-1 exhibits high selectivity and affinity for the μ-opioid receptor, surpassing all other known endogenous ligands. [, ] Its discovery significantly impacted the understanding of pain modulation and other physiological processes.
Endomorphin 1 is classified as an endogenous opioid peptide, specifically a tetrapeptide. It is derived from the proenkephalin precursor and is predominantly found in the central nervous system, particularly in regions associated with pain modulation such as the brainstem and spinal cord. Its classification within the opioid peptide family underscores its role in interacting with opioid receptors, primarily the mu-opioid receptor, which mediates its analgesic effects .
The synthesis of endomorphin 1 can be achieved through various methods, including solid-phase peptide synthesis and chemo-enzymatic techniques.
These methods highlight the versatility in synthesizing endomorphin 1 while maintaining efficiency and purity.
Endomorphin 1 is characterized by its specific amino acid sequence: Tyrosine (Tyr), Proline (Pro), Tryptophan (Trp), and Phenylalanine (Phe), with an amide group at the C-terminus. The molecular formula for endomorphin 1 is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 270.32 g/mol.
The three-dimensional structure of endomorphin 1 has been analyzed using molecular dynamics simulations, revealing insights into its conformational flexibility and stability in various environments . These structural characteristics are crucial for understanding its binding affinity to opioid receptors.
Endomorphin 1 participates in various biochemical reactions primarily related to its interaction with opioid receptors. The binding affinity of endomorphin 1 to the mu-opioid receptor has been extensively studied, demonstrating significant potency compared to other opioid peptides.
In terms of chemical modifications, research has explored the synthesis of analogues where specific amino acids are substituted or modified to enhance stability and bioactivity. For example, replacing Proline with constrained amino acids has been shown to influence receptor binding affinities significantly . These modifications can alter the pharmacokinetic properties of endomorphin 1, potentially leading to more effective analgesics.
The mechanism of action of endomorphin 1 primarily involves its binding to mu-opioid receptors located throughout the central nervous system. Upon binding, it activates these receptors, leading to inhibition of neurotransmitter release and a subsequent decrease in pain perception.
Research indicates that endomorphin 1 exhibits a remarkable selectivity for mu-opioid receptors over delta-opioid receptors, making it an effective analgesic agent with minimal side effects typically associated with other opioids . The modulation of nociceptive pathways by endomorphin 1 suggests its potential role in treating various pain conditions, including neuropathic pain.
Endomorphin 1 is a white or off-white solid at room temperature. It is soluble in water due to its polar nature but may exhibit variable solubility depending on modifications made during synthesis.
Key physical properties include:
Chemical properties include stability under physiological pH but may degrade rapidly under certain conditions; half-lives vary based on structural modifications .
Endomorphin 1 has garnered significant interest in scientific research due to its potent analgesic properties. Its applications include:
The ongoing research into endomorphin 1 analogues aims to enhance therapeutic outcomes while minimizing adverse effects associated with traditional opioids.
Endomorphin-1 (EM-1; Tyr-Pro-Trp-Phe-NH₂) exhibits exceptional binding affinity and selectivity for the μ-opioid receptor (MOR), with a reported Ki value of 1.11 nM. This affinity surpasses that of most exogenous opioids and other endogenous peptides [1] [7]. EM-1's binding triggers rapid receptor internalization via clathrin-coated pits, a process visualized through epitope-tagged MOR complementary DNA studies. This internalization mirrors that induced by the synthetic MOR agonist DAMGO ([d-Ala²,MePhe⁴,Gly-ol⁵]enkephalin), occurring with similar potency and time-course dynamics [3]. Unlike morphine (a MOR-preferring alkaloid), EM-1 effectively promotes β-arrestin recruitment and receptor endocytosis, leading to its translocation into early endosomes [4] [6].
The molecular basis for this selectivity resides in EM-1's unique structural topology, which enables precise interaction with MOR's ligand-binding pocket. EM-1 binding stabilizes MOR conformation, facilitating coupling with inhibitory G-proteins (Gαi/o). This coupling initiates downstream signaling cascades while simultaneously preventing δ-opioid (DOR) and κ-opioid (KOR) receptor activation, as evidenced by radioligand displacement assays showing negligible affinity for these receptors at physiologically relevant concentrations [1] [7].
Table 1: Binding Affinity Profiles of Select Opioid Ligands
Ligand | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity Ratio (MOR:DOR:KOR) |
---|---|---|---|---|
Endomorphin-1 | 1.11 | >1,000 | 20-30 (kappa₃ sites) | 1:>900:18-27 |
DAMGO | ~2 | >1,000 | >1,000 | 1:>500:>500 |
Morphine | ~5 | >100 | >300 | 1:>20:>60 |
β-Endorphin | ~10 | ~40 | ~100 | 1:4:10 |
EM-1 and endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) constitute the endomorphin class, distinguished among endogenous opioids by their high MOR selectivity. While both share the N-terminal Tyr-Pro motif, EM-1 contains Trp³ whereas EM-2 contains Phe³. This minor variation results in differential CNS distribution: EM-1 predominates in supraspinal regions (e.g., cortex, hypothalamus), while EM-2 concentrates in the spinal cord and brainstem [5] [6]. Both peptides exhibit nanomolar affinity for MOR, but EM-1 demonstrates slightly higher affinity and slower dissociation kinetics compared to EM-2 [6].
Contrasting with classical opioid peptides, EM-1 lacks a canonical precursor protein. Unlike enkephalins (derived from proenkephalin), dynorphins (from prodynorphin), or β-endorphin (from proopiomelanocortin), no gene or polypeptide precursor for endomorphins has been conclusively identified. This suggests potential non-ribosomal enzymatic synthesis [1] [5]. Functionally, EM-1's analgesic potency equals morphine in vivo but without significant affinity for δ- or κ-receptors—a stark contrast to dynorphin A (KOR-selective) or [Met]enkephalin (DOR-preferring) [5] [6].
Table 2: Comparative Features of Major Endogenous Opioid Peptides
Peptide | Receptor Selectivity | Precursor Protein | Key Functional Roles | Relative MOR Potency |
---|---|---|---|---|
Endomorphin-1 | μ (highly selective) | Unknown (non-ribosomal synthesis hypothesized) | Pain modulation, stress responses, autonomic regulation | ++++ (Highest) |
Endomorphin-2 | μ (highly selective) | Unknown | Spinal analgesia, respiratory/cardiovascular modulation | +++ |
[Met]enkephalin | δ > μ | Proenkephalin | Gut motility modulation, emotional behavior | + |
β-Endorphin | μ/δ | Proopiomelanocortin (POMC) | Stress-induced analgesia, reward processing | ++ |
Dynorphin A | κ > μ | Prodynorphin | Dysphoria, stress responses, neuroendocrine regulation | + |
The N-terminal tyrosine (Tyr¹) is indispensable for EM-1’s bioactivity. Stereochemical inversion to D-Tyr¹ reduces MOR affinity approximately 50-fold, as measured by guinea pig ileum bioassays. This drastic reduction underscores the requirement for Tyr¹’s phenol hydroxyl group to engage in specific hydrogen bonding within MOR’s orthosteric binding pocket [10]. Similarly, the tryptophan residue at position 3 (Trp³) contributes critically to EM-1’s pharmacological profile. Substitution with D-Trp³ diminishes potency ~100-fold, attributed to disrupted aromatic stacking interactions and incorrect spatial positioning of the indole moiety relative to key MOR transmembrane helices (particularly TM3 and TM6) [2] [10].
Proline² serves as a critical conformational organizer. Incorporation of D-Pro² abolishes bioactivity completely, as confirmed by NMR structural analyses. D-Pro² induces a drastic conformational shift, reorienting the Trp³ side chain away from the spatial coordinates required for productive MOR engagement. This contrasts with the bioactive conformation of native EM-1, where Pro² facilitates a β-turn-like structure positioning Tyr¹ and Trp³ for optimal receptor contact [10]. The C-terminal Phe⁴-NH₂ group, while tolerant to D-isomer substitution (retaining ~10% activity), contributes to hydrophobic anchoring within MOR’s binding cleft [10].
Table 3: Impact of Residue-Specific Modifications on EM-1 Bioactivity
Modified Residue | Example Analogue | Receptor Affinity (Relative to EM-1) | Key Structural Consequences |
---|---|---|---|
Tyr¹ | [D-Tyr¹]EM-1 | ~2% (50-fold decrease) | Loss of critical hydrogen bond with MOR His residue |
Pro² | [D-Pro²]EM-1 | Inactive | Disruption of β-turn topology; incorrect Trp³ orientation |
Trp³ | [D-Trp³]EM-1 | ~1% (100-fold decrease) | Impaired aromatic stacking within MOR hydrophobic pocket |
Phe⁴ | [D-Phe⁴]EM-1 | ~10% | Reduced hydrophobic interaction efficiency |
EM-1 binding to MOR activates canonical Gαi/o protein signaling pathways. This engagement inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) accumulation. In CHO cells expressing recombinant rat MOR (CHOμ), EM-1 inhibits forskolin-stimulated cAMP production with pIC₅₀ values of approximately 8.0–8.5, indicating nanomolar potency [4] [7]. This inhibition is pertussis toxin-sensitive, confirming Gαi/o dependence. The temporal profile reveals that prolonged EM-1 exposure (≥10 hours) induces desensitization—manifested as reduced cAMP inhibitory efficacy—and receptor down-regulation, evidenced by diminished [³H]-diprenorphine binding sites and immunoblotting of membrane fractions [4].
Beyond AC inhibition, EM-1 triggers Gβγ-mediated signaling:
Interestingly, EM-1-induced desensitization and down-regulation are temporally distinct phenomena in CHOμ cells. Desensitization (reduced cAMP inhibition) emerges within 11 hours, while significant down-regulation (receptor loss) occurs rapidly within 30 minutes and persists. Furthermore, EM-1 pre-treatment abolishes GTPγS-induced shifts in agonist displacement curves, indicating decoupling of MOR from G-proteins—a hallmark of functional desensitization [4].
Table 4: Temporal Profile of EM-1-Induced Signaling Events in CHOμ Cells
Time Post-EM-1 Exposure | cAMP Inhibition | Receptor Internalization | Receptor-G Protein Coupling | Dominant Signaling Phenotype |
---|---|---|---|---|
0–30 min | Maximal inhibition (~80–90%) | Rapid (30% surface loss) | GTPγS-sensitive | Acute Gαi/o and Gβγ signaling |
30 min–10 h | Sustained inhibition | Stable internalization | Progressive uncoupling | Early desensitization onset |
11–18 h | Significantly reduced (~40–50% inhibition) | Persistent internalization | GTPγS-insensitive | Desensitization and functional uncoupling |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7